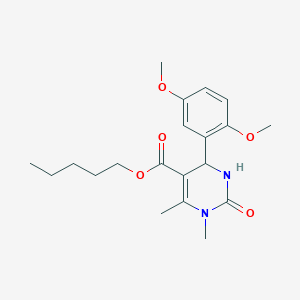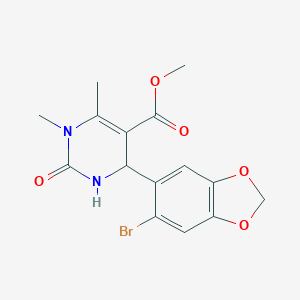![molecular formula C28H19NO3 B404048 8-(2,5-dimethoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B404048.png)
8-(2,5-dimethoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2,5-dimethoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
Métodos De Preparación
The synthesis of 8-(2,5-dimethoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the indeno[2,1-c]phenanthrene core: This can be achieved through a series of cyclization reactions starting from simpler aromatic compounds.
Introduction of the 2,5-dimethoxy-phenyl group: This step often involves a Friedel-Crafts alkylation or acylation reaction.
Incorporation of the 7-aza group: This can be done through nucleophilic substitution or other suitable reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the process.
Análisis De Reacciones Químicas
8-(2,5-dimethoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the positions of the aromatic rings that are less sterically hindered.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to control the reaction environment. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
8-(2,5-dimethoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: This compound can be used in the development of fluorescent probes or as a ligand in biochemical assays.
Industry: It can be used in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which 8-(2,5-dimethoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target proteins and influence various cellular pathways.
Comparación Con Compuestos Similares
8-(2,5-dimethoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one can be compared with other similar compounds, such as:
Anthracene derivatives: These compounds share a similar aromatic structure and are used in similar applications, such as organic electronics and fluorescent probes.
Phenanthrene derivatives: These compounds also have a polycyclic aromatic structure and are used in materials science and pharmaceuticals.
Indeno[2,1-c]phenanthrene derivatives: These compounds have a similar core structure and are studied for their unique chemical and physical properties.
Propiedades
Fórmula molecular |
C28H19NO3 |
|---|---|
Peso molecular |
417.5g/mol |
Nombre IUPAC |
11-(2,5-dimethoxyphenyl)-12-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaen-9-one |
InChI |
InChI=1S/C28H19NO3/c1-31-17-12-14-23(32-2)21(15-17)27-26-25(19-9-5-6-10-20(19)28(26)30)24-18-8-4-3-7-16(18)11-13-22(24)29-27/h3-15H,1-2H3 |
Clave InChI |
CDXHIBWZFVOOLB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=C(C4=CC=CC=C4C=C3)C5=C2C(=O)C6=CC=CC=C65 |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C2=NC3=C(C4=CC=CC=C4C=C3)C5=C2C(=O)C6=CC=CC=C65 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(4-Fluoro-phenyl)-benzo[f]quinolin-1-yl]-acetic acid ethyl ester](/img/structure/B403965.png)
![6-(2-Chlorophenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B403966.png)

![{3-hydroxy-4-[(4-methylphenyl)carbonyl]-5-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}acetic acid](/img/structure/B403969.png)

![3-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide](/img/structure/B403974.png)
![2-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole](/img/structure/B403975.png)

![5-(2-Chlorobenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B403978.png)
![2-[(4-isopropylbenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B403979.png)

![8-CHLORO-4,4,5-TRIMETHYL-2-(3-METHYLPHENYL)-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE](/img/structure/B403985.png)
![2-[(E)-[(NAPHTHALEN-2-YL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B403986.png)
![(1E)-1-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-NITROPHENYL)HYDRAZINE](/img/structure/B403987.png)
